molecular formula C5H7FO2 B6145855 (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid CAS No. 2165996-90-5

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B6145855
CAS No.: 2165996-90-5
M. Wt: 118.1
InChI Key:
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Description

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a fluorine atom and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of diazo compounds and transition metal catalysts such as rhodium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include large-scale cyclopropanation reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In organic chemistry, (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates. Additionally, the chiral nature of the compound can be exploited to develop enantiomerically pure drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, while the cyclopropane ring can provide rigidity and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid: This compound shares a similar cyclopropane core but has an amino group instead of a fluorine atom.

    (1R,2S)-2-aminocyclobutane-1-carboxylic acid: Another related compound with a cyclobutane ring and an amino group.

Uniqueness

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. Additionally, the chiral nature of the compound allows for the development of enantiomerically pure products with specific activities.

Properties

CAS No.

2165996-90-5

Molecular Formula

C5H7FO2

Molecular Weight

118.1

Purity

95

Origin of Product

United States

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